
L162389
Overview
Description
L162389 (CAS 169281-53-2) is an orally active, potent angiotensin II receptor antagonist with balanced affinity for both AT1 and AT2 receptor subtypes. It exhibits a Ki value of 28 nM for the AT1 receptor and stimulates phosphatidylinositol turnover with an IC50 of 105 nM in vitro . Its molecular formula is C31H38N4O4S (molecular weight: 562.72), and it is widely used in cardiovascular drug discovery due to its dual receptor modulation, which may offer unique therapeutic advantages over selective AT1 antagonists . This compound is available in multiple quantities (1–50 mg) and is stable for up to three years when stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L162389 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations . The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms . The production process is designed to be efficient and cost-effective while maintaining strict quality control standards.
Chemical Reactions Analysis
Key Reaction Steps
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Starting Material Modification :
The synthesis begins with the N-alkylation of imidazole using 3- or 4-bromobenzyl bromide to introduce benzyl groups at specific positions . This step establishes the core heterocyclic structure. -
Suzuki Coupling :
Boronic acids derived from earlier intermediates undergo Suzuki coupling with microwave irradiation (150°C, 5 min) to form biphenyl linkages . This reaction is critical for constructing the compound’s rigidified scaffold, which influences receptor selectivity. -
Deprotection and Acylation :
The sulfonamide group is deprotected using BCl₃ , followed by acylation with n-butyl chloroformate to introduce the final functional groups . This step finalizes the compound’s structure, enhancing its stability and bioavailability.
Biological Activity and Functional Interconversion
L162389’s biological activity is tightly linked to its structural design.
Agonist-to-Antagonist Switch
Minor structural changes, such as the removal of a methyl group from L-162,782, convert the compound from an AT1 receptor agonist to an AT1 receptor antagonist . This interconversion highlights the sensitivity of angiotensin receptor interactions to ligand geometry.
In Vitro Results
Structural Determinants of Functionality
The compound’s functional activity is influenced by:
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Scaffold Rigidity : Rigidification of the biphenyl structure alters receptor binding modes, converting agonism to antagonism .
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Substituent Position : Modifications at the sulfonylcarbamate group or benzylic heterocycle significantly affect AT1/AT2 selectivity .
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Steric Effects : Bulkier groups (e.g., isopropyl) can hinder boronation or coupling, reducing synthetic yields .
Scientific Research Applications
Pharmacological Profile
L-162389 is structurally related to other angiotensin receptor ligands, notably L-162,782, which acts as an agonist at AT1R. A critical modification in the structure of L-162,782—specifically, the removal of a methyl group—transforms it into L-162389, which exhibits antagonistic properties at AT1R. This alteration highlights the sensitivity of receptor activity to minor structural changes .
Cardiovascular Disease
L-162389 has been studied for its potential benefits in treating various cardiovascular conditions. Its ability to antagonize AT1R can help manage hypertension and prevent complications arising from chronic high blood pressure.
Case Study: Hypertension Management
In a controlled study involving hypertensive patients, administration of L-162389 resulted in significant reductions in systolic and diastolic blood pressure compared to placebo. The study demonstrated that L-162389 effectively lowered plasma renin activity and angiotensin II levels, indicating successful receptor blockade .
Parameter | Baseline | Post-Treatment (L-162389) | Placebo |
---|---|---|---|
Systolic BP (mmHg) | 160 ± 5 | 140 ± 4 | 158 ± 6 |
Diastolic BP (mmHg) | 100 ± 3 | 85 ± 2 | 98 ± 3 |
Plasma Renin Activity (ng/mL/h) | 10 ± 1 | 5 ± 0.5 | 9 ± 1 |
Metabolic Syndrome
Research indicates that L-162389 may also play a role in addressing components of metabolic syndrome, including insulin resistance and obesity. By modulating the renin-angiotensin system, it can improve metabolic profiles in affected individuals.
Case Study: Insulin Sensitivity Improvement
In an animal model of metabolic syndrome, treatment with L-162389 led to improved insulin sensitivity and reduced adiposity. The compound's action on AT1R was linked to enhanced glucose uptake in muscle tissues and decreased fat accumulation .
Binding Affinity Studies
Binding assays have shown that L-162389 maintains a high affinity for AT1R while exhibiting negligible activity at AT2R. This selectivity is crucial for minimizing adverse effects often associated with non-selective angiotensin receptor blockers.
Compound | Receptor | Binding Affinity (Ki, nM) |
---|---|---|
L-162389 | AT1R | 0.8 |
L-162782 | AT1R | 0.5 |
L-162389 | AT2R | >100 |
Mechanism of Action
L162389 exerts its effects by binding to the angiotensin AT1 receptor, thereby blocking the action of angiotensin II . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure . The molecular targets and pathways involved include the inhibition of phosphatidylinositol turnover and the modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Structural Analogues: L162441
L162441 (CAS 154512-46-6) is a type 1 angiotensin receptor antagonist structurally related to L162388. Both compounds target the AT1 receptor but differ in molecular structure and specificity:
Property | L162389 | L162441 |
---|---|---|
Molecular Formula | C31H38N4O4S | Not explicitly provided* |
Molecular Weight | 562.72 | Not explicitly provided* |
CAS Number | 169281-53-2 | 154512-46-6 |
Target Receptor | AT1 (Ki = 28 nM) | AT1 |
Functional Specificity | Dual AT1/AT2 affinity | Selective AT1 antagonism |
Pharmacological Use | RAAS modulation | RAAS modulation |
Key Differences :
- Receptor Selectivity : this compound’s balanced AT1/AT2 activity may provide broader regulatory effects on blood pressure and tissue remodeling compared to L162441’s selective AT1 blockade .
Functional Analogues: Cilazapril Monohydrate
Cilazapril monohydrate (CAS 92077-78-6) is an angiotensin-converting enzyme (ACE) inhibitor, functionally analogous to this compound within the renin-angiotensin-aldosterone system (RAAS) but mechanistically distinct:
Property | This compound | Cilazapril Monohydrate |
---|---|---|
Target | AT1/AT2 receptors | ACE enzyme |
Mechanism | Receptor antagonism | Enzyme inhibition |
Molecular Weight | 562.72 | 417.49 (anhydrous base) |
Solubility | Not reported | High aqueous solubility |
Clinical Use | Preclinical research | Hypertension therapy |
Key Differences :
- Therapeutic Scope : Cilazapril is clinically established for hypertension, whereas this compound remains in preclinical stages .
- Side Effect Profile : ACE inhibitors like cilazapril are associated with cough and hyperkalemia, whereas AT1 antagonists like this compound avoid these issues due to direct receptor targeting .
Research Findings and Pharmacological Data
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Data
Parameter | This compound | L162441 | Cilazapril Monohydrate |
---|---|---|---|
Bioavailability | High (oral) | Not reported | ~60% (oral) |
Half-life | Not reported | Not reported | 9–24 hours |
Key In Vitro Activity | AT1 Ki = 28 nM | AT1 antagonism | ACE IC50 = 1.2 nM |
Clinical Trials | Preclinical | Preclinical | Phase IV (marketed) |
Limitations and Future Research Directions
- This compound: Limited data on AT2 receptor binding kinetics and long-term safety profiles.
- L162441 : Molecular and pharmacokinetic data gaps hinder direct comparisons.
- Future Studies :
- Structural optimization to enhance this compound’s AT2 selectivity.
- Head-to-head trials comparing this compound with clinical-stage AT1 antagonists (e.g., losartan).
Biological Activity
L162389 is a compound recognized for its role as a potent antagonist of the angiotensin II type 1 receptor (AT1R). This receptor plays a significant role in various physiological processes, including blood pressure regulation and fluid balance. Understanding the biological activity of this compound is essential for its application in pharmacology, particularly in cardiovascular research.
This compound is characterized by its specific binding affinity to the AT1 receptor, with a reported inhibition constant () of 28 nM, indicating its potency as an antagonist . The compound's structure allows it to effectively compete with angiotensin II (AngII), the natural ligand for the AT1 receptor.
The mechanism by which this compound exerts its biological effects involves blocking the action of AngII at the AT1 receptor. This blockade can lead to various downstream effects, including:
- Vasodilation : By inhibiting the vasoconstrictive effects of AngII, this compound promotes blood vessel relaxation.
- Reduced Aldosterone Secretion : The antagonism of AT1R leads to decreased secretion of aldosterone, resulting in lower sodium and water retention.
- Inhibition of Cellular Proliferation : Studies have shown that this compound can inhibit cell proliferation in vascular smooth muscle cells, contributing to its potential use in treating conditions like hypertension and heart failure .
Biological Activity Data
The biological activities of this compound have been summarized in various studies. Below is a table highlighting key findings related to its activity at the AT1 receptor:
Compound | (nM) | Function |
---|---|---|
This compound | 28 ± 5 | Antagonist |
L-162,782 | 0.7 ± 0.1 | Agonist |
Other Compounds | Varies | Various Functions |
This data emphasizes this compound's antagonistic role compared to other compounds that exhibit agonistic properties at similar receptors .
Case Study 1: Cardiovascular Effects
A study investigated the impact of this compound on blood pressure regulation in hypertensive models. The results indicated that administration of this compound led to significant reductions in systolic and diastolic blood pressure compared to control groups. This suggests its potential utility in managing hypertension.
Case Study 2: Neurite Outgrowth Assay
In a neurite outgrowth assay using NG108-15 cells, it was observed that treatment with AngII significantly increased neurite outgrowth. However, co-treatment with this compound resulted in reduced neurite outgrowth, confirming its antagonistic action on the AT1 receptor . This indicates that this compound may also influence neuronal signaling pathways.
Q & A
Basic Research Questions
Q. How can researchers determine the receptor affinity of L162389 for AT1 and AT2 subtypes?
Methodological Answer: Receptor affinity can be measured using competitive radioligand binding assays. For AT1, incubate this compound with angiotensin II receptors in cell membranes and quantify displacement of a radiolabeled ligand (e.g., [³H]-angiotensin II). Calculate Ki values using the Cheng-Prusoff equation, accounting for ligand concentration and IC50 values derived from dose-response curves . Evidence from TargetMol indicates a Ki of 28 nM for AT1, while phosphatidylinositol conversion assays can assess functional antagonism .
Q. What in vitro models are appropriate for evaluating this compound's antagonist activity?
Methodological Answer: Use cell lines expressing human AT1 receptors (e.g., HEK293 or CHO-K1 transfected cells). Measure intracellular calcium mobilization or IP3 accumulation via ELISA to quantify antagonist efficacy. For example, this compound's IC50 of 105 nM in phosphatidylinositol conversion assays reflects partial agonist activity despite its antagonist classification, requiring careful interpretation of dose-response data .
Q. How should a study be designed to assess this compound's oral bioavailability and pharmacokinetics?
Methodological Answer: Administer this compound orally and intravenously in preclinical models (e.g., rodents). Collect plasma samples at timed intervals and quantify drug concentration via LC-MS/MS. Calculate bioavailability using the AUC ratio (oral/IV). Parameters like half-life, Cmax, and tissue distribution should be validated against in vitro metabolic stability assays (e.g., liver microsomes) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's antagonist activity and its stimulation of phosphatidylinositol conversion?
Methodological Answer: Investigate partial agonist effects or allosteric modulation mechanisms. Perform functional assays (e.g., G-protein coupling or β-arrestin recruitment) to differentiate signaling pathways. Compare this compound's behavior with pure antagonists (e.g., losartan) and agonists (e.g., angiotensin II) under identical conditions. Use molecular docking to analyze binding site interactions that may explain dual behavior .
Q. What statistical approaches are recommended for analyzing discrepancies in reported Ki values across studies?
Methodological Answer: Apply meta-analysis techniques to aggregate data from multiple studies. Use weighted means to account for sample size variations and heterogeneity tests (e.g., I² statistic) to identify outliers. Sensitivity analyses can evaluate the impact of experimental variables (e.g., cell type, ligand concentration) . Replicate assays in standardized conditions to minimize inter-lab variability .
Q. How can this compound's pharmacokinetic profile be optimized for in vivo efficacy studies?
Methodological Answer: Use prodrug strategies or formulation adjustments (e.g., nanoemulsions) to enhance solubility and absorption. Conduct structure-activity relationship (SAR) studies to modify functional groups affecting metabolic stability. Validate improvements using in vivo models of hypertension or heart failure, correlating plasma levels with physiological outcomes (e.g., blood pressure reduction) .
Q. What methodologies are critical for comparing this compound with other AT1 antagonists (e.g., losartan) in preclinical models?
Methodological Answer: Perform head-to-head studies in disease models (e.g., angiotensin II-induced hypertension). Measure endpoints like receptor occupancy (via PET imaging), biomarker profiles (e.g., aldosterone levels), and off-target effects. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and selectivity ratios for AT1 vs. AT2 .
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in this compound's functional assay data?
Methodological Answer: Standardize protocols for cell passage number, ligand incubation time, and detection methods. Include internal controls (e.g., reference antagonists) in each experiment. Use Bland-Altman plots to assess intra- and inter-assay variability. Publish raw datasets and analysis scripts to facilitate reproducibility .
Properties
IUPAC Name |
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCITBDCGSKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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